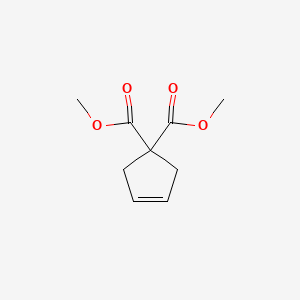

Dimethyl 3-cyclopentene-1,1-dicarboxylate

Cat. No. B1348728

Key on ui cas rn:

84646-68-4

M. Wt: 184.19 g/mol

InChI Key: PQMIUYZOJQILOZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06653486B2

Procedure details

The dimethyl diester 2 was prepared employing Deprés and Greene's procedure. To a flame dried round-bottomed flask was placed dimethyl malonate (ACROS, 99+%, 26.7 g, 23.1 mL, 200 mmol) and anhydrous dimethylformamide (DMF, 300 mL). The mixture was cooled to 0° C. under an atmosphere of nitrogen while stirring. To this solution was then added lithium hydride (ACROS, 98%, 4.06 g, 500 mmol) powder in one portion. The resulting mixture was allowed to stir at 0° C. until the evolution of hydrogen ceased (˜3 hours). To this heterogeneous mixture was then slowly added cis-1,4-dichloro-2-butene (ACROS, 95%, 30 g, 25.3 mL, 228 mmol). The resulting mixture was allowed to slowly come to room temperature and then allowed to stir for 72 hours (the color of the heterogeneous mixture changed from white to brown overnight). The reaction progress was monitored by TLC (silica gel, 20% ethyl ether/hexanes). The reaction mixture was diluted with 20% ethyl ether/hexanes (500 mL) and the solution poured into cold water (350 mL). The organic phase was separated, washed successively with water (300 mL) and brine (300 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give a light yellow solid. The crude material was recrystallized from refluxing hexanes (or ethyl ether). The desired dimethyl diester 2 was obtained as white needles in 50% yield. Mp (DSC) 63.48° C., 1H-NMR (CD13, 300 MHz) δ 5.56 (s, 2H), 3.68 (2s, 6H), 2.97 (s, 4H); 13C-NMR (CDCl3, 300 MHz) δ 172.47, 127.64, 58.60, 52.66, 40.78; FT-IR (CH2Cl2) (cm−1) 3061, 2955, 1733, 1624, 1436, 1266, 1076, 975.

[Compound]

Name

ethyl ether hexanes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

ethyl ether hexanes

Quantity

500 mL

Type

solvent

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].[H-].[Li+].[H][H].Cl[CH2:15]/[CH:16]=[CH:17]\[CH2:18]Cl>O.CN(C)C=O>[CH3:6][O:5][C:3]([C:2]1([C:1]([O:8][CH3:9])=[O:7])[CH2:18][CH:17]=[CH:16][CH2:15]1)=[O:4] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

23.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)OC)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

4.06 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Li+]

|

Step Four

|

Name

|

|

|

Quantity

|

25.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC\C=C/CCl

|

Step Five

[Compound]

|

Name

|

ethyl ether hexanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

ethyl ether hexanes

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dimethyl diester 2 was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a flame dried round-bottomed flask was placed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(˜3 hours)

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to slowly come to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to stir for 72 hours (the color of the heterogeneous mixture

|

|

Duration

|

72 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

white to brown overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed successively with water (300 mL) and brine (300 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a light yellow solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude material was recrystallized

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

from refluxing hexanes (or ethyl ether)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(=O)C1(CC=CC1)C(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |